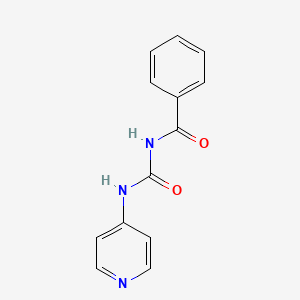

N-(Pyridin-4-ylcarbamoyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(pyridin-4-ylcarbamoyl)benzamide” is a chemical compound that has been studied in the context of spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has been incorporated into 2-D Hofmann-type frameworks .

Synthesis Analysis

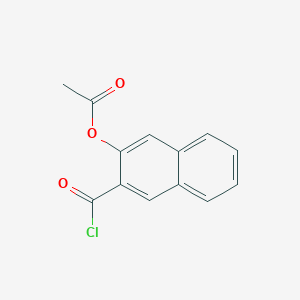

The synthesis of “N-(pyridin-4-ylcarbamoyl)benzamide” has been reported in the literature . The compound was synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation . Another method involved the use of benzoyl chloride and ammonium thiocyanate in CH2Cl2 solution under solid-liquid phase transfer catalysis .Molecular Structure Analysis

The molecular structure of “N-(pyridin-4-ylcarbamoyl)benzamide” has been analyzed in several studies . The compound has been incorporated into 2-D Hofmann-type frameworks, and structural analyses revealed benpy-guest hydrogen bonding and benpy-benpy aromatic contacts .Chemical Reactions Analysis

The chemical reactions involving “N-(pyridin-4-ylcarbamoyl)benzamide” have been studied . The compound has been used to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has also been used in the synthesis of novel benzamide derivatives .Wissenschaftliche Forschungsanwendungen

- Rolle von N-(Pyridin-4-ylcarbamoyl)benzamid: Einige Derivate dieser Verbindung wurden als Aktivatoren von HIF-1-Signalwegen identifiziert . Insbesondere zeigten die Verbindungen 10b und 10j eine signifikante inhibitorische Bioaktivität in HepG2-Zellen. Sie induzierten die Expression des HIF-1α-Proteins und des nachgeschalteten Zielgens p21, was die Apoptose von Tumorzellen förderte.

- Bewertung: Diese Derivate wurden auf ihre Antituberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht .

Aktivierung des Hypoxie-induzierbaren Faktors 1 (HIF-1)

Antituberkulose-Aktivität

Antivirene Anwendungen

Wirkmechanismus

Target of Action

The primary target of N-(pyridin-4-ylcarbamoyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a crucial role in cellular responses to hypoxia .

Mode of Action

N-(pyridin-4-ylcarbamoyl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in the upregulation of downstream target genes, such as p21 .

Biochemical Pathways

The activation of HIF-1α by N-(pyridin-4-ylcarbamoyl)benzamide affects several biochemical pathways. It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of N-(pyridin-4-ylcarbamoyl)benzamide’s action is the promotion of tumor cell apoptosis. This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound also induces the expression of the apoptosis factor p21, a general cell cycle inhibitory protein .

Action Environment

The action of N-(pyridin-4-ylcarbamoyl)benzamide is influenced by the hypoxic environment of the tumor cells. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(pyridin-4-ylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWOSDGFWOXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)

![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)

![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)

![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)